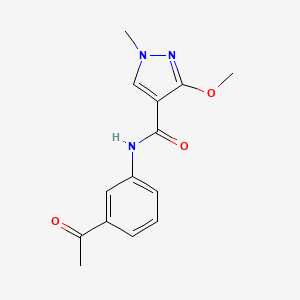

N-(3-acetylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

CAS No.: 1014027-77-0

Cat. No.: VC4419927

Molecular Formula: C14H15N3O3

Molecular Weight: 273.292

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1014027-77-0 |

|---|---|

| Molecular Formula | C14H15N3O3 |

| Molecular Weight | 273.292 |

| IUPAC Name | N-(3-acetylphenyl)-3-methoxy-1-methylpyrazole-4-carboxamide |

| Standard InChI | InChI=1S/C14H15N3O3/c1-9(18)10-5-4-6-11(7-10)15-13(19)12-8-17(2)16-14(12)20-3/h4-8H,1-3H3,(H,15,19) |

| Standard InChI Key | MYUINZWLDVSBJA-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=CC(=CC=C1)NC(=O)C2=CN(N=C2OC)C |

Introduction

N-(3-acetylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic compounds known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. The presence of functional groups such as an acetylphenyl moiety and a methoxy group suggests potential biological activity and synthetic versatility.

Molecular Formula

The molecular formula of N-(3-acetylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is C14H15N3O3, indicating the presence of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) atoms.

Functional Groups

Key functional groups in this compound include:

-

Acetyl group (-COCH3): Contributes to polarity and potential reactivity.

-

Methoxy group (-OCH3): Enhances solubility in organic solvents.

-

Pyrazole ring: A five-membered aromatic heterocycle with nitrogen atoms, providing a scaffold for biological activity.

-

Carboxamide group (-CONH2): Often associated with hydrogen bonding and pharmacological interactions.

Synthesis

The synthesis of N-(3-acetylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide likely involves multi-step reactions starting from commercially available precursors. A general synthetic pathway could include:

-

Formation of the Pyrazole Core:

-

Condensation of a hydrazine derivative with a β-ketoester to form the pyrazole ring.

-

-

Functionalization:

-

Introduction of the methoxy group at position 3 via methylation using reagents like dimethyl sulfate or methyl iodide.

-

Acetylation of aniline derivatives to form the 3-acetylphenyl moiety.

-

-

Amide Bond Formation:

-

Coupling of the substituted pyrazole with a carboxylic acid derivative using coupling agents like EDCI or DCC.

-

Reaction Scheme

textStep 1: Hydrazine + β-Ketoester → Pyrazole Derivative Step 2: Methylation → Methoxy-Pyrazole Step 3: Coupling with 3-Acetylaniline → Final Compound

Pharmacological Potential

Pyrazole derivatives are widely studied for their therapeutic properties. Based on its structure, N-(3-acetylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide may exhibit:

-

Anti-inflammatory activity: Due to its amide and pyrazole functional groups.

-

Anticancer potential: Aromatic substitutions often enhance interactions with biological targets.

-

Antimicrobial effects: Methoxy and acetyl groups can improve membrane permeability.

Material Science Applications

Compounds like this may also find use in material science as ligands in coordination chemistry or as intermediates in dye synthesis.

Analytical Characterization

To confirm the structure and purity of N-(3-acetylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, standard analytical techniques would be employed:

-

NMR Spectroscopy:

-

Proton (^1H) and Carbon (^13C) NMR to identify chemical shifts corresponding to functional groups.

-

-

Mass Spectrometry (MS):

-

To determine molecular weight and fragmentation patterns.

-

-

Infrared Spectroscopy (IR):

-

To confirm functional groups such as amides, methoxy, and aromatic rings.

-

-

X-ray Crystallography:

-

For detailed structural elucidation if crystals are available.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume